4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a diallylsulfamoyl group at the para-position of the benzene ring and a 4-fluorobenzo[d]thiazol-2-yl substituent. Its structure combines a sulfonamide moiety with a fluorinated benzothiazole system, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h3-11H,1-2,12-13H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPAYVBZHKFVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluorobenzo[d]thiazolyl group and the diallylsulfamoyl moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzamide and thiazole rings.
Common Reagents and Conditions
- **Substitution
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a novel synthetic derivative that combines a benzamide structure with a fluorinated benzothiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 325.37 g/mol. The structural configuration includes:
- A benzamide core,
- A fluorobenzo[d]thiazole substituent, and
- An N,N-diallylsulfamoyl group, which may enhance its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing benzothiazole and benzimidazole nuclei have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) . The mechanism often involves:
- Induction of apoptosis,
- Inhibition of cell proliferation,
- Disruption of DNA synthesis.
In vitro assays demonstrated that certain benzothiazole derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of tumor cell growth.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity is typically assessed using broth microdilution methods, revealing promising results in inhibiting bacterial growth.
The biological activity of this compound is hypothesized to involve:
- DNA Interaction : Binding to DNA, particularly at the minor groove, which may interfere with replication and transcription processes.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism or bacterial survival pathways.
Study 1: Antitumor Efficacy
In a study assessing the antitumor effects of similar compounds, researchers used both 2D and 3D cell culture models to evaluate cytotoxicity against lung cancer cells. The results indicated that compounds with a similar structure to this compound displayed significant cytotoxicity with IC50 values ranging from 2 to 10 µM depending on the specific derivative tested .
Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against E. coli and S. aureus. These findings suggest that modifications in the chemical structure can enhance antibacterial properties significantly .
Comparison with Similar Compounds
Sulfamoyl Substituent Variations
The diallylsulfamoyl group distinguishes this compound from analogs with alternative sulfonamide substituents:
- In ZAC antagonism studies, substituents like N,N-dimethylsulfamoyl (compound 50, ) showed strong NF-κB activation, suggesting sulfamoyl groups modulate receptor binding .
- Methyl(phenyl)sulfamoyl derivatives (e.g., 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, ):
Key Insight : The diallyl group balances lipophilicity and steric effects, which could optimize pharmacokinetics compared to diethyl or aryl-sulfamoyl analogs.
Thiazole and Benzothiazole Modifications
The 4-fluorobenzo[d]thiazol-2-yl moiety is critical for target engagement:
- Unsubstituted thiazole analogs (e.g., N-(Thiazol-2-yl)benzamides, ):
- Fluorination at the 4-position of the benzothiazole ring enhances metabolic stability and electron-withdrawing effects, improving receptor affinity .
- Compounds with m-fluoro substituents (e.g., TTFB, ) showed the strongest ZAC antagonism (IC₅₀ < 1 µM), highlighting the importance of halogen placement .
- Pyridyl-thiazole derivatives (e.g., N-[4-(2-Pyridyl)thiazol-2-yl]benzamides, ): Pyridyl groups conferred adenosine receptor affinity (micromolar range), but cyclopentanamide replacements retained activity, suggesting flexibility in the benzamide region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
